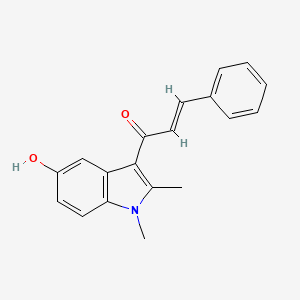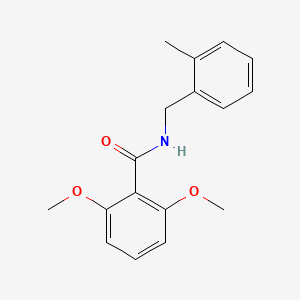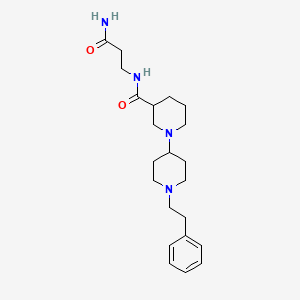
1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one, also known as HPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPIP is a synthetic analog of the natural compound indole-3-acetaldehyde, which is found in plants and has been shown to have anti-inflammatory and anti-tumor properties. In
Wissenschaftliche Forschungsanwendungen
1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one has been studied for its potential applications in various fields of scientific research. One of the most promising areas is in the development of anti-cancer agents. Several studies have shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The exact mechanism of action of 1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one is not fully understood. However, several studies have suggested that this compound may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Another proposed mechanism is that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. Additionally, this compound has been shown to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one in lab experiments is that it is a synthetic compound, which allows for precise control over the concentration and purity of the compound. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for 1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one research. One area of interest is in the development of this compound-based anti-cancer agents. Further studies are needed to fully understand the mechanism of action of this compound and to identify specific pathways that can be targeted for cancer therapy. Another area of interest is in the development of this compound-based anti-inflammatory agents. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to explore these potential applications of this compound.
Synthesemethoden
1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the condensation of indole-3-acetaldehyde with acetone to form 1-(1,2-dimethyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one. This intermediate is then subjected to a second reaction with sodium borohydride and methanol to produce this compound.
Eigenschaften
IUPAC Name |
(E)-1-(5-hydroxy-1,2-dimethylindol-3-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13-19(16-12-15(21)9-10-17(16)20(13)2)18(22)11-8-14-6-4-3-5-7-14/h3-12,21H,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQABLUBIZBSIP-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1,1-bis(hydroxymethyl)propyl]-2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5423058.png)
![4-[(dimethylamino)methyl]-1-(3-methyl-2-furoyl)-4-azepanol](/img/structure/B5423074.png)
![7-acetyl-3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5423082.png)
![N-(tert-butyl)-2-[(6-chloro-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B5423088.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5423093.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-4-ylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5423097.png)
![3-({[(2-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5423104.png)

![4-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5423113.png)

![2-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5423135.png)
![2-[(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5423143.png)
![N-{1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5423150.png)
![2-amino-4-[2-(2-hydroxyethoxy)phenyl]-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5423159.png)